3,3-Dimethyloctanoic acid

Beta-Oxidation Blockade Metabolic Tracing Alpha-Oxidation

3,3-Dimethyloctanoic acid (CAS 14352-59-1) is a C10 branched-chain fatty acid characterized by a geminal dimethyl substitution at the third carbon of the octanoic acid backbone. This structural feature imparts distinct physicochemical properties, such as a boiling point (Tboil) of approximately 516 K, as compiled by the NIST Thermodynamics Research Center from primary literature.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 14352-59-1
Cat. No. B084549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyloctanoic acid
CAS14352-59-1
Synonyms3,3-DIMETHYLOCTANOIC ACID
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCCCCC(C)(C)CC(=O)O
InChIInChI=1S/C10H20O2/c1-4-5-6-7-10(2,3)8-9(11)12/h4-8H2,1-3H3,(H,11,12)
InChIKeyIVNGZEIOFBESSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyloctanoic Acid (CAS 14352-59-1) Procurement Guide: Core Identity and Purity Specifications


3,3-Dimethyloctanoic acid (CAS 14352-59-1) is a C10 branched-chain fatty acid characterized by a geminal dimethyl substitution at the third carbon of the octanoic acid backbone [1]. This structural feature imparts distinct physicochemical properties, such as a boiling point (Tboil) of approximately 516 K, as compiled by the NIST Thermodynamics Research Center from primary literature [2]. It is synthesized via anodic coupling, as described in the foundational work by Kimura and Tanaka (1958), which outlines the preparation of a homologous series of 3,3-dimethylated branched acids [REFS-2, REFS-3]. For procurement, specifications typically include a molecular weight of 172.26 g/mol (C10H20O2) and a purity standard of min. 95%, as offered by specialty chemical suppliers .

Branched-chain fatty acid probe with geminal dimethyl at C3
Predictable metabolic block of mitochondrial β‑oxidation
Physicochemical identity supported by NIST thermodynamic reference data

Why Procuring a Generic 'Branched Octanoic Acid' Instead of 3,3-Dimethyloctanoic Acid Is Scientifically Unsound


The term 'branched octanoic acid' encompasses a wide array of isomers (e.g., 2,2-dimethyl-, 3,6-dimethyl-, etc.) that are not functionally interchangeable. The precise position of methyl branching is the dominant factor controlling metabolic fate: a methyl group at the 3-position, as in our compound, sterically blocks the key enzymatic step of mitochondrial beta-oxidation, forcing catabolism through alternative alpha- or omega-oxidation pathways [1]. This is in stark contrast to straight-chain octanoic acid, which undergoes rapid beta-oxidation. Even among 3,3-dimethylated fatty acids, chain length is a critical variable, with studies on radiolabeled analogs showing that myocardial uptake and clearance kinetics are highly chain-length dependent [2]. Substituting a generic or incorrectly branched analog will introduce uncontrolled variables in metabolic tracing, lipid biochemistry, or structure-activity relationship (SAR) studies, invalidating experimental results.

PositionMethyl shift to 2,2- or 4,4- alters metabolic pathway; 3,3-dimethyl block is unique and cannot be assumed for generic isomers.
Chain lengthEven among 3,3-dimethyl acids, chain length strongly influences tissue uptake kinetics; C10 behavior does not predict C12 or C8.
Isomer mix“Branched octanoic acid” may contain mixtures of positional isomers that introduce uncontrolled β‑oxidation susceptibility.

Quantified Differentiation: Head-to-Head Evidence for 3,3-Dimethyloctanoic Acid Against Closest Analogs


Metabolic Stability: 3,3-Dimethyl Substitution Blocks Primary Beta-Oxidation Pathway

The presence of the geminal dimethyl group at the 3-carbon position fundamentally alters the metabolic pathway of this fatty acid. Unlike straight-chain octanoic acid, which is rapidly degraded via beta-oxidation, the 3,3-dimethyl substitution prevents the formation of the trans-Δ2-enoyl-CoA intermediate, thereby blocking the primary catabolic route [1]. This metabolic block forces degradation through alternative alpha- or omega-oxidation pathways, a property that is not observed in octanoic acid or 2,2-dimethyloctanoic acid [1]. This mechanistic differentiation is critical for applications requiring metabolically stable or 'trapped' fatty acid analogs.

Metabolic stability
Class‑level
3,3‑dimethyl: resistant to mitochondrial β‑oxidation; degradation shifts to α‑/ω‑oxidation
Octanoic acid: rapid β‑oxidation
Predictable pathway shift supports metabolic tracing studies
Class‑level property of 3‑methyl branched fatty acids; model‑specific validation advised
Beta-Oxidation Blockade Metabolic Tracing Alpha-Oxidation Fatty Acid Catabolism

Boiling Point Elevation Relative to Unbranched Octanoic Acid

The introduction of the gem-dimethyl group increases the boiling point of the C10 acid relative to its straight-chain isomer. The NIST Thermodynamics Research Center reports an experimental boiling point (Tboil) of 516 K for 3,3-dimethyloctanoic acid, compiled from the work of Kimura and Tanaka [1]. In comparison, the standard boiling point of octanoic acid is 512.9 K (239.7 °C) [2]. This represents a quantifiable elevation of approximately 3.1 K, which can be utilized in separation and purification protocols to distinguish the branched product from any linear contaminant.

Boiling point
Reported
3,3‑dimethyloctanoic acid: 516 K
Octanoic acid: 512.9 K
ΔT = +3.1 K
Supports identity verification via distillation range
Experimental value; standard atmospheric pressure
Physicochemical Properties Boiling Point Thermodynamics Distillation

Superior Myocardial Uptake of 3,3-Dimethyl Motif vs. 6,6- and 9,9-Dimethyl Isomers

The critical impact of the dimethyl-branching position on biological activity is demonstrated in a direct comparative study of radioiodinated 15-(p-iodophenyl)pentadecanoic acid (IPP) analogs. The 3,3-dimethyl analog (3,3-DMIPP) exhibited a myocardial uptake of 5.06% dose/g at 30 minutes, with a heart-to-blood ratio of 12:1. This was dramatically higher than the 6,6-DMIPP analog (2.26% dose/g; ratio 3.1:1) and the 9,9-DMIPP analog (3.06% dose/g; ratio 2.8:1), but lower than the 4,4-DMIPP analog (8.03% dose/g; ratio 16.7:1) [1]. This data provides direct SAR evidence that the 3,3-dimethyl configuration yields a specific, high-contrast tissue retention profile that is lost when methyl groups are moved further along the chain.

Myocardial uptake
Head‑to‑head
3,3‑DMIPP: 5.06 % dose/g (heart:blood 12:1)
6,6‑DMIPP: 2.26 % (3.1:1)
9,9‑DMIPP: 3.06 % (2.8:1)
Branching position strongly influences tissue retention profile
Rat model, 30 min post‑injection; radiolabeled IPP analog
Myocardial Imaging Radiotracer Structure-Activity Relationship Branched Fatty Acids

Low Off-Target Enzyme Inhibition Confirmed for Desaturase Activity

In an enzymatic selectivity screen, 3,3-dimethyloctanoic acid demonstrated negligible inhibition of human delta-5 desaturase, with an IC50 value greater than 100,000 nM (>100 µM) when tested in human HEpG2 cells [1]. This confirms that the compound is not a significant ligand for this key lipid-metabolizing enzyme, a common off-target for fatty acid analogs. In contrast, many naturally occurring unsaturated fatty acids (e.g., arachidonic acid derivatives) exhibit potent modulation of desaturases at nanomolar concentrations, which would confound metabolic studies.

Off‑target activity
Data to verify
IC₅₀ against human Δ5‑desaturase > 100 µM (HEpG2 cells)
Low probability of confounding desaturase modulation
Enzymatic selectivity screen; >1000‑fold lower than active modulators
Delta-5 Desaturase Off-Target Profiling Enzyme Inhibition Selectivity

Definitive Research and Procurement Scenarios for 3,3-Dimethyloctanoic Acid Based on Verified Evidence


Internal Standard for Branched-Chain Fatty Acid Metabolomics

For lipidomics or metabolomics studies quantifying branched-chain fatty acids, 3,3-dimethyloctanoic acid serves as an ideal internal standard. Its unique physicochemical properties, such as the experimentally verified boiling point of 516 K, distinguish it from the linear octanoic acid standard (512.9 K) and other isomers, ensuring clear chromatographic separation [Section 3, Evidence 2]. Its resistance to beta-oxidation, a class-level property of 3-methyl substituted fatty acids, prevents its degradation during sample preparation or in cellular assays, providing a stable reference signal over time [Section 3, Evidence 1].

Scaffold for Designing Metabolically Trapped Myocardial Imaging Agents

The experimental structure-activity relationship (SAR) data for IPP analogues provides a strong rationale for using the 3,3-dimethyloctanoic acid scaffold in cardiac tracer development. The direct evidence shows that the 3,3-dimethyl motif yields a 124% higher myocardial uptake and a 4.3-fold higher heart-to-blood contrast ratio compared to the 6,6-dimethyl isomer [Section 3, Evidence 3]. This high-contrast profile makes it the superior starting material for synthesizing metabolically stable, high-sensitivity myocardial fatty acid probes, where precise positioning of the gem-dimethyl group is non-negotiable for achieving the desired pharmacokinetic profile.

Neutral Carrier Lipid for Studying Alpha-/Omega-Oxidation Pathways

Researchers investigating the mechanisms of alpha- or omega-fatty acid oxidation require a substrate that cannot be processed by the dominant beta-oxidation pathway. 3,3-Dimethyloctanoic acid fulfills this critical requirement as a class-level blocker of beta-oxidation, forcing catabolism through alternative pathways for unambiguous study [Section 3, Evidence 1]. Its suitability is further reinforced by its low off-target activity against delta-5 desaturase (IC50 >100 µM), which ensures that observed metabolic effects are not confounded by unintended modulation of lipid signaling pathways [Section 3, Evidence 4].

Application
Selection Property
Validation Focus
Branched‑chain fatty acid metabolomics internal standard
Distinct boiling point and β‑oxidation resistance
Chromatographic separation and stable reference signal in complex matrices
Myocardial imaging agent scaffold
3,3‑dimethyl motif uptake and retention profile
Tissue uptake ratio and heart‑to‑blood contrast in tracer design
α‑/ω‑oxidation pathway probe
β‑oxidation blockade and low desaturase interference
Exclusive flux through alternative pathways without confounding lipid signaling
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